molecular formula C8H13F2NO2 B13714774 (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid

(S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid

Cat. No.: B13714774
M. Wt: 193.19 g/mol
InChI Key: OYCWPUKRCHFAIQ-LURJTMIESA-N
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Description

(S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid is a chiral compound featuring a piperidine ring substituted with a difluoroethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Introduction of Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using reagents such as difluoroethyl halides.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group may enhance binding affinity to certain enzymes or receptors, influencing biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine-2-carboxylic acid and its fluorinated analogs.

    Fluoroethyl Compounds: Other difluoroethyl-substituted compounds.

Uniqueness

(S)-1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid is unique due to the combination of its chiral center, difluoroethyl group, and carboxylic acid functionality. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

IUPAC Name

(2S)-1-(2,2-difluoroethyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C8H13F2NO2/c9-7(10)5-11-4-2-1-3-6(11)8(12)13/h6-7H,1-5H2,(H,12,13)/t6-/m0/s1

InChI Key

OYCWPUKRCHFAIQ-LURJTMIESA-N

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)O)CC(F)F

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC(F)F

Origin of Product

United States

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